molecular formula C8H12ClNO3 B1458026 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1823324-36-2

4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1458026
CAS No.: 1823324-36-2
M. Wt: 205.64 g/mol
InChI Key: HAEVTWVWIOYXMF-UHFFFAOYSA-N
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Description

4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a chemical compound with a molecular formula of C8H13NO3·HCl It is known for its unique structure, which includes a pyran ring substituted with an aminoethoxy group and a methyl group

Preparation Methods

The synthesis of 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride typically involves the reaction of 6-methyl-2H-pyran-2-one with 2-aminoethanol under acidic conditions to form the aminoethoxy derivative. The hydrochloride salt is then formed by treating the aminoethoxy derivative with hydrochloric acid. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethoxy group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride include:

Properties

IUPAC Name

4-(2-aminoethoxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-6-4-7(11-3-2-9)5-8(10)12-6;/h4-5H,2-3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVTWVWIOYXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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